3-(3,5-Dimethyl-1H-pyrazol-4-yl)piperidine
Description
Significance of Pyrazole (B372694) Scaffold in Drug Discovery
The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a highly valued scaffold in medicinal chemistry. nih.govresearchgate.net Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, analgesic, and anticancer properties. researchgate.netmdpi.com The versatility of the pyrazole ring allows for substitutions at various positions, enabling chemists to fine-tune the molecule's steric and electronic properties to optimize its interaction with biological targets. pharmaguideline.com
The presence of both a hydrogen-bond donor (the NH group) and a hydrogen-bond acceptor (the sp2-hybridized nitrogen) allows pyrazoles to form multiple, specific interactions with proteins, a key feature for potent and selective inhibitors. This has led to the incorporation of the pyrazole moiety into numerous FDA-approved drugs, highlighting its clinical significance. researchgate.net For instance, pyrazole derivatives have been successfully developed as inhibitors of various enzymes, demonstrating their importance in targeted therapies. mdpi.com
Role of Piperidine (B6355638) Core in Bioactive Molecules
The piperidine ring, a saturated six-membered heterocycle containing one nitrogen atom, is one of the most prevalent structural motifs in pharmaceuticals and natural alkaloids. nih.govbohrium.com Its non-planar, chair-like conformation allows for the precise spatial orientation of substituents, which is crucial for specific binding to biological receptors. The basic nitrogen atom of the piperidine core is often a key pharmacophoric feature, participating in ionic interactions with acidic residues in protein binding sites. pharmjournal.ru
Piperidine derivatives have demonstrated a vast range of pharmacological applications, including use as antipsychotic, antioxidant, and anti-Alzheimer's agents. pharmjournal.ruajchem-a.com The piperidine scaffold is considered a prerogative structure not only for enhancing activity but also for improving the pharmacokinetic properties of drug candidates, such as solubility and membrane permeability. pharmjournal.ru The development of efficient synthetic methods for creating substituted piperidines is a significant focus of modern organic chemistry. nih.govmdpi.com
Rationale for Investigating Pyrazole-Piperidine Hybrid Architectures
The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a powerful strategy in drug design. nih.gov The goal is to create a new chemical entity with an enhanced biological profile, potentially acting on multiple targets or exhibiting a synergistic effect. rsc.org
The rationale for investigating pyrazole-piperidine hybrid architectures stems from the complementary and valuable properties of each individual scaffold. nih.govsigmaaldrich.com By linking the biologically versatile pyrazole ring with the pharmaceutically ubiquitous piperidine core, researchers aim to:
Explore new chemical space: The combination creates novel three-dimensional structures that can interact with biological targets in unique ways.
Modulate physicochemical properties: The piperidine moiety can be used to improve the solubility and pharmacokinetic profile of the often-planar pyrazole scaffold. pharmjournal.ru
Develop multi-target ligands: The hybrid molecule may be able to interact with different binding sites or even different proteins, which can be advantageous for treating complex diseases.
The investigation of pyrazole-piperidine hybrids has led to the discovery of compounds with potential as antibacterial agents and Factor Xa inhibitors, demonstrating the fruitful nature of this synthetic strategy. researchgate.netiajpr.com The specific linkage and substitution patterns on both the pyrazole and piperidine rings are critical for determining the ultimate biological activity of the resulting hybrid molecule.
Structure
3D Structure
Properties
Molecular Formula |
C10H17N3 |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
3-(3,5-dimethyl-1H-pyrazol-4-yl)piperidine |
InChI |
InChI=1S/C10H17N3/c1-7-10(8(2)13-12-7)9-4-3-5-11-6-9/h9,11H,3-6H2,1-2H3,(H,12,13) |
InChI Key |
WRHDXYDZNNAQAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C)C2CCCNC2 |
Origin of Product |
United States |
Synthetic Methodologies for 3 3,5 Dimethyl 1h Pyrazol 4 Yl Piperidine and Analogues
Retrosynthetic Analysis of the 3-(3,5-Dimethyl-1H-pyrazol-4-yl)piperidine Scaffold
A retrosynthetic analysis of the target molecule, this compound, reveals several key disconnections. The primary disconnection breaks the bond between the pyrazole (B372694) and piperidine (B6355638) rings, leading to a pyrazole synthon and a piperidine synthon. This approach allows for the independent synthesis and subsequent coupling of the two heterocyclic components.
Further disconnection of the pyrazole ring points to a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative as the core building blocks. mdpi.comnih.gov This is a classic and widely used method for pyrazole synthesis. mdpi.comnih.gov For the piperidine ring, retrosynthesis can involve breaking the ring to reveal a linear precursor, often a δ-amino carbonyl compound, which can cyclize to form the piperidine ring. rsc.orgrsc.org Alternatively, functionalization of a pre-existing piperidine ring is a common strategy. researchgate.net
Pyrazole Ring Synthesis Strategies
The formation of the pyrazole ring is a cornerstone of the synthesis of this compound. The most prevalent methods involve cyclocondensation reactions.
Cyclocondensation Approaches with Hydrazine Derivatives and 1,3-Dicarbonyl Compounds
The reaction between a 1,3-dicarbonyl compound and a hydrazine derivative is a fundamental and versatile method for constructing the pyrazole ring, a process first described by Knorr. mdpi.comnih.gov This cyclocondensation reaction is a straightforward and rapid approach to obtaining polysubstituted pyrazoles. mdpi.comnih.gov The reaction proceeds by the nucleophilic attack of the hydrazine on the carbonyl groups of the 1,3-dicarbonyl compound, followed by cyclization and dehydration to form the aromatic pyrazole ring.
A variety of catalysts and reaction conditions can be employed to facilitate this transformation. For instance, lithium perchlorate (B79767) has been used as a Lewis acid to promote the reaction in an eco-friendly manner. mdpi.com The choice of solvent can also influence the reaction's outcome, with both protic and aprotic solvents being utilized. nih.gov One-pot procedures have been developed where the 1,3-dicarbonyl compound is generated in situ from simpler starting materials like ketones and carboxylic acids, followed by the addition of hydrazine to form the pyrazole. mdpi.combeilstein-journals.org
However, a significant challenge in this synthesis is the potential for the formation of regioisomers when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines. mdpi.comnih.gov The regioselectivity can often be controlled by carefully choosing the reaction conditions and the nature of the substituents on both the dicarbonyl and hydrazine components. nih.gov
Specific Routes to the 3,5-Dimethyl-1H-pyrazole Core
For the specific synthesis of the 3,5-dimethyl-1H-pyrazole core, the most direct approach involves the reaction of acetylacetone (B45752) (pentane-2,4-dione) with hydrazine hydrate (B1144303). tsijournals.comjocpr.com This reaction is typically carried out by refluxing the two components in a suitable solvent, such as ethanol. tsijournals.com The symmetrical nature of acetylacetone eliminates the issue of regioisomerism, leading to a single product.
Variations of this method exist, including the use of different hydrazine derivatives to introduce substituents at the N1 position of the pyrazole ring. For example, reacting acetylacetone with phenylhydrazine (B124118) yields 3,5-dimethyl-1-phenyl-1H-pyrazole. jocpr.comjocpr.com The reaction conditions can be modified to optimize yields and purity. For example, the use of glacial acetic acid as a solvent and refluxing for several hours is a common procedure. jocpr.com
Piperidine Ring Functionalization and Derivatization
The piperidine moiety is a crucial component of the target molecule, and its synthesis and functionalization are key to accessing a diverse range of analogs.
Strategies for Piperidine Substitution and N-Protection (e.g., N-Boc)
The functionalization of the piperidine ring can be challenging due to the different reactivity of the C-H bonds at various positions. researchgate.netnih.gov The C2 position is electronically activated but can be sterically hindered, while the C3 position is electronically deactivated by the inductive effect of the nitrogen atom. researchgate.netnih.gov
A common strategy to control reactivity and enable selective functionalization is the use of a protecting group on the piperidine nitrogen. researchgate.netnih.gov The tert-butoxycarbonyl (Boc) group is a widely used protecting group in piperidine chemistry. nih.govgoogle.com It can be introduced by reacting the piperidine with di-tert-butyl dicarbonate (B1257347) (Boc anhydride). google.com The N-Boc group can direct lithiation to the C2 position, allowing for subsequent reactions with electrophiles. researchgate.net
For functionalization at the C3 position, indirect methods are often employed. nih.gov One such approach involves the asymmetric cyclopropanation of an N-Boc-tetrahydropyridine, followed by the reductive ring-opening of the resulting cyclopropane. nih.gov This strategy allows for the introduction of substituents at the C3 position with stereochemical control. nih.gov
Stereochemical Control in Piperidine Synthesis
Achieving stereochemical control in the synthesis of substituted piperidines is of great importance, as the biological activity of these compounds is often dependent on their stereochemistry. acs.orgnih.gov Several strategies have been developed to address this challenge.
One approach involves the use of chiral auxiliaries or catalysts to induce stereoselectivity in the reactions used to construct the piperidine ring. For example, chemo-enzymatic methods combining chemical synthesis with biocatalysis have been developed for the asymmetric dearomatization of pyridines to produce stereo-defined piperidines. acs.orgnih.gov These methods can provide access to enantiomerically enriched 3- and 3,4-substituted piperidines. acs.orgnih.gov
Another strategy relies on the diastereoselective functionalization of a pre-existing chiral piperidine scaffold. For instance, the reductive cyclization of amino acetals prepared through a nitro-Mannich reaction can lead to the formation of piperidines with controlled stereochemistry. nih.gov The stereochemistry established in the initial Mannich reaction is retained during the subsequent cyclization step. nih.gov Furthermore, rhodium-catalyzed asymmetric carbometalation of dihydropyridines has been shown to be an effective method for producing enantioenriched 3-substituted tetrahydropyridines, which can then be reduced to the corresponding piperidines. acs.org
Coupling Reactions for Pyrazole-Piperidine Linkage Formation
The direct formation of a bond between the pyrazole and piperidine rings is a critical step in the synthesis of the target compound and its analogs. Various modern cross-coupling reactions have been effectively employed to construct this linkage.
Direct Linkage Methodologies
Direct C-N or C-C bond formation between the pyrazole and piperidine moieties represents an efficient and convergent approach.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds. It can be utilized to couple a 4-halopyrazole with a piperidine. For instance, the reaction of a 4-halo-1-tritylpyrazole with piperidine can be achieved using a palladium catalyst like Pd(dba)2 with a suitable phosphine (B1218219) ligand such as tBuDavePhos. organic-chemistry.orgjocpr.com The use of microwave irradiation can significantly accelerate these reactions, which might otherwise require prolonged heating. jocpr.com The choice of the halogen on the pyrazole ring can influence the reaction's effectiveness, with bromo-substituted pyrazoles often showing good reactivity. jocpr.com Protecting the pyrazole nitrogen, for example with a trityl group, is a common strategy to prevent side reactions and improve yields. organic-chemistry.orgjocpr.com
Suzuki-Miyaura Coupling: This versatile palladium-catalyzed reaction is a cornerstone for C-C bond formation. In the context of synthesizing pyrazolylpiperidines, it can be employed to couple a pyrazole-containing boronic acid or ester with a halogenated pyridine (B92270) derivative, which can subsequently be reduced to the corresponding piperidine. For example, a rhodium-catalyzed asymmetric carbometalation of a dihydropyridine (B1217469) with a 4-pyrazole phenyl boronic acid has been reported to produce a 3-(pyrazol-phenyl)tetrahydropyridine, a precursor to the desired piperidine analog. acs.orgorganic-chemistry.org This three-step sequence involves the partial reduction of pyridine, the cross-coupling reaction, and a final reduction to the piperidine. acs.orgorganic-chemistry.org The Suzuki-Miyaura reaction is also effective for coupling unprotected nitrogen-rich heterocycles, which can simplify synthetic routes by avoiding protection-deprotection steps. nih.govrsc.org
| Methodology | Bond Formed | Key Reactants | Catalyst/Reagents | Key Features | Reference |
|---|---|---|---|---|---|
| Buchwald-Hartwig Amination | C-N | 4-Halopyrazole, Piperidine | Pd(dba)2, tBuDavePhos, Base | Effective for C4-amination of pyrazoles; microwave-assisted protocols can accelerate the reaction. | organic-chemistry.orgjocpr.com |
| Suzuki-Miyaura Coupling | C-C | Pyrazoleboronic acid/ester, Halogenated pyridine | Pd catalyst (e.g., Pd(PPh3)4), Base | Versatile for C-C bond formation; can be performed on unprotected heterocycles. | nih.govrsc.org |
Linker-Mediated Assembly (e.g., through a carbonyl or sulfonyl linker)
An alternative to direct linkage is the assembly of the pyrazole and piperidine moieties through a linking group, such as a carbonyl or sulfonyl group. This approach offers flexibility in modulating the properties of the final molecule.
Carbonyl Linkers: The pyrazole and piperidine rings can be connected via a carbonyl-containing linker. A common strategy involves the formation of an amide bond. For instance, a pyrazole-4-carboxylic acid can be coupled with a piperidine using standard peptide coupling reagents. Another approach involves the reaction of a benzohydrazide (B10538) with acetylacetone to form a pyrazole ring, where the benzoyl group acts as a linker to a pre-existing piperidine-containing fragment. mdpi.com A multi-step synthesis of methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates has been reported, where piperidine-3- or -4-carboxylic acids are converted to β-keto esters, which then react with hydrazines to form the pyrazole ring with a carboxylate linker at the 4-position. nih.govresearchgate.net
Sulfonyl Linkers: A sulfonyl group can also serve as a stable linker. The synthesis of pyrazole-4-sulfonamide derivatives linked to a piperidine ring has been described. nih.gov This typically involves the reaction of a pyrazole-4-sulfonyl chloride with a piperidine derivative in the presence of a base. mdpi.comnih.gov The required 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride can be prepared from 3,5-dimethyl-1H-pyrazole by reaction with chlorosulfonic acid. nih.gov
| Linker Type | Synthetic Strategy | Key Intermediates | Reference |
|---|---|---|---|
| Carbonyl | Amide bond formation between pyrazole carboxylic acid and piperidine. | Pyrazole-4-carboxylic acid, Piperidine | mdpi.comnih.govresearchgate.net |
| Sulfonyl | Sulfonamide bond formation between pyrazole sulfonyl chloride and piperidine. | Pyrazole-4-sulfonyl chloride, Piperidine | mdpi.comnih.gov |
Protecting Group Strategies and Deprotection in Complex Molecule Synthesis
In the multi-step synthesis of complex molecules like this compound, the use of protecting groups is often essential to mask reactive functional groups and ensure the desired reactivity at specific sites. nih.gov
Piperidine Nitrogen Protection: The secondary amine of the piperidine ring is often protected to prevent its interference in reactions such as cross-coupling. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for this purpose due to its stability under various reaction conditions and its facile removal under acidic conditions. nih.govresearchgate.net Other carbamate (B1207046) protecting groups like phenyl carbamate have also been employed, especially in the context of creating dihydropyridine intermediates for subsequent functionalization. acs.orgorganic-chemistry.org
Pyrazole Nitrogen Protection: The pyrazole ring contains two nitrogen atoms, one of which is typically acidic and can interfere with certain reactions. Protecting one of the pyrazole nitrogens can be crucial for controlling regioselectivity during functionalization. The trityl group has been successfully used to protect the pyrazole nitrogen during Buchwald-Hartwig amination reactions. organic-chemistry.orgjocpr.com The tetrahydropyranyl (THP) group is another effective protecting group for pyrazole, which can be introduced under green, solvent- and catalyst-free conditions and removed thermally or under acidic conditions. rsc.org The tert-butyl group has also been utilized as a protecting group for the pyrazole nitrogen, offering the advantage of being removable under aqueous acidic conditions. orgsyn.org
Regioselectivity and Stereoselectivity in the Synthesis of Pyrazole-Piperidine Derivatives
Controlling regioselectivity and stereoselectivity is paramount in the synthesis of complex molecules to obtain the desired isomer with high purity.
Regioselectivity: In the synthesis of substituted pyrazoles, the reaction of unsymmetrical 1,3-dicarbonyl compounds with hydrazines can lead to a mixture of regioisomers. The reaction conditions, such as the solvent and the presence of additives, can significantly influence the regiochemical outcome. For instance, the condensation of 1,3-diketones with arylhydrazines in aprotic solvents with strong dipole moments like N,N-dimethylacetamide (DMAc) can lead to high regioselectivity. um.edu.mt N-alkylation of unsymmetrical pyrazoles can also result in a mixture of N1 and N2 isomers. The regioselectivity of this step can often be controlled by steric factors and the choice of base and solvent. organic-chemistry.orgnih.govfigshare.com
Stereoselectivity: When the piperidine ring is substituted, chiral centers are created, necessitating stereoselective synthetic methods to control the absolute and relative stereochemistry. Enantioselective synthesis of 3-substituted piperidines can be achieved through various strategies, including the use of chiral auxiliaries or catalysts. A rhodium-catalyzed asymmetric reductive Heck reaction of aryl boronic acids with dihydropyridines has been shown to produce enantioenriched 3-substituted tetrahydropyridines, which are precursors to chiral piperidines. acs.orgorganic-chemistry.orgnih.gov Palladium-catalyzed C-H arylation using a directing group at the C3 position of pyrrolidines and piperidines can achieve high regio- and stereoselectivity, leading to cis-3,4-disubstituted products. acs.org
Multicomponent Reactions (MCRs) for Pyrazole and Piperidine Scaffold Assembly
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer an efficient and atom-economical approach to complex molecules. mdpi.comresearchgate.netnih.gov
While direct MCRs for the one-pot synthesis of 3-(pyrazol-4-yl)piperidines are not extensively reported, MCRs are widely used for the synthesis of both pyrazole and piperidine scaffolds, which can then be coupled.
Pyrazole Synthesis via MCRs: A common MCR for pyrazole synthesis involves the condensation of a hydrazine, a 1,3-dicarbonyl compound (or a precursor), and another component. For example, a four-component reaction of an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate can yield highly substituted pyranopyrazoles. nih.gov The use of piperidine as a catalyst is common in these reactions for Knoevenagel condensation steps. nih.govmdpi.com
Piperidine Synthesis via MCRs: MCRs have also been developed for the synthesis of complex piperidine scaffolds. nih.gov For instance, N-aryl-4-aryldihydropyridines, which are precursors to piperidines, can be synthesized via a Hantzsch-like multicomponent reaction using an aniline, an aldehyde, and a β-dicarbonyl compound. um.edu.mt
Although a direct MCR for the target scaffold is not prominent, the principles of MCRs can be applied to rapidly build the complexity of the individual pyrazole and piperidine precursors, which can then be linked using the coupling methodologies described earlier.
Structural Elucidation and Conformational Analysis of 3 3,5 Dimethyl 1h Pyrazol 4 Yl Piperidine Derivatives
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental in determining the molecular structure of novel compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Vibrational Spectroscopy (IR and Raman) offer complementary information, leading to a comprehensive structural assignment.
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. One-dimensional (1D) and two-dimensional (2D) NMR experiments provide precise information about the chemical environment, connectivity, and spatial proximity of atoms within the molecule.
The ¹H and ¹³C NMR spectra of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)piperidine derivatives provide the initial and most crucial data for structural verification. The chemical shifts (δ) are indicative of the electronic environment of each nucleus.
¹H NMR: The proton spectrum is expected to show distinct signals for the pyrazole (B372694) and piperidine (B6355638) moieties. The two methyl groups on the pyrazole ring (C3-CH₃ and C5-CH₃) would typically appear as sharp singlets in the region of δ 2.2–2.3 ppm. chemicalbook.comjocpr.com The protons on the piperidine ring would exhibit more complex splitting patterns due to spin-spin coupling, appearing in the aliphatic region (δ 1.5–3.0 ppm). hmdb.cachemicalbook.com The N-H proton of the piperidine would likely be a broad singlet, as would the N-H proton of the pyrazole ring (δ ~12.3 ppm), though the latter can exchange with solvent and may sometimes not be observed. chemicalbook.com The proton at the C4 position of the piperidine ring, being adjacent to the pyrazole substituent, would be shifted downfield compared to other piperidine methylene (B1212753) protons.
¹³C NMR: The carbon spectrum provides information on all non-equivalent carbon atoms. The methyl carbons of the pyrazole ring are expected around δ 11-14 ppm. rsc.org The C3 and C5 carbons of the pyrazole ring would resonate at approximately δ 139-148 ppm, while the C4 carbon would be found further upfield. rsc.org The carbons of the piperidine ring typically appear in the range of δ 24–55 ppm. rsc.org The C3 carbon of the piperidine ring, directly attached to the pyrazole, would experience a downfield shift due to the electronic effect of the heterocyclic ring.
Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Comments |
| Pyrazole N-H | ~12.3 | - | Broad signal, subject to exchange |
| Pyrazole C3, C5 | - | ~139-148 | Quaternary carbons |
| Pyrazole C4 | - | ~106 | Substituted carbon |
| Pyrazole CH₃ | ~2.2-2.3 (singlet, 6H) | ~11-14 | Two equivalent methyl groups |
| Piperidine N-H | Broad singlet | - | Subject to exchange |
| Piperidine C2, C6 | ~2.8 (multiplet) | ~45-55 | Adjacent to nitrogen |
| Piperidine C3 | ~2.5-3.0 (multiplet) | ~30-40 | Substituted carbon, shifted downfield |
| Piperidine C4, C5 | ~1.5-2.0 (multiplet) | ~24-30 | Methylene carbons |
While 1D NMR provides fundamental data, 2D NMR techniques are indispensable for unambiguous assignment and for determining the through-bond and through-space correlations. ipb.pt
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) couplings. For this compound, COSY spectra would reveal the connectivity of the protons within the piperidine ring, showing cross-peaks between adjacent protons (e.g., H2 with H3, H3 with H4, etc.). This is crucial for tracing the spin system of the piperidine ring. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. researchgate.net It is used to assign the carbon signals based on the already assigned proton signals. For instance, the signals for the piperidine protons between δ 1.5-3.0 ppm would correlate to their corresponding carbon signals between δ 24-55 ppm. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about long-range (typically 2-3 bond) couplings between protons and carbons. This is vital for connecting different fragments of the molecule. A key correlation would be observed between the piperidine C3-H proton and the pyrazole C4, C3, and C5 carbons, definitively establishing the connection point between the two rings. nih.gov Similarly, correlations between the pyrazole methyl protons and the pyrazole ring carbons (C3, C5, and C4) would confirm their positions.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space interactions between protons that are close to each other, providing insights into the 3D structure and stereochemistry. researchgate.net For this molecule, NOESY could reveal the preferred conformation of the piperidine ring and the relative orientation of the pyrazole substituent. For example, cross-peaks between the pyrazole methyl protons and specific protons on the piperidine ring would indicate their spatial proximity.
Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. For this compound (C₁₀H₁₇N₃), the high-resolution mass spectrum (HRMS) would show a molecular ion peak [M+H]⁺ at m/z 180.1501, confirming its elemental composition. mdpi.com
The fragmentation pattern in MS provides a fingerprint of the molecule's structure. miamioh.edu Key fragmentation pathways for this compound would likely involve:
Cleavage of the C-C bond between the pyrazole and piperidine rings, leading to fragments corresponding to the 3,5-dimethylpyrazole (B48361) cation (m/z 95) and the piperidine radical cation or related fragments. researchgate.net
Fragmentation of the piperidine ring, a common pathway for cyclic amines, which often involves the loss of ethylene (B1197577) or other small neutral molecules, leading to characteristic ions. chemicalbook.com
A retro-Diels-Alder type fragmentation within the piperidine ring is also a possibility. The analysis of these fragments helps to piece together the molecular structure, corroborating the data from NMR spectroscopy. researchgate.netderpharmachemica.com
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.netresearchgate.net
N-H Stretching: Both the pyrazole and piperidine moieties contain N-H groups. The pyrazole N-H stretching vibration is typically observed as a broad band in the IR spectrum in the region of 3100-3250 cm⁻¹. jocpr.com The piperidine N-H stretch usually appears around 3300-3400 cm⁻¹.
C-H Stretching: Aliphatic C-H stretching vibrations from the piperidine ring and the pyrazole's methyl groups are expected in the 2850-3000 cm⁻¹ region. Aromatic-like C-H stretching from the pyrazole ring may appear just above 3000 cm⁻¹. nih.gov
C=N and C=C Stretching: The pyrazole ring contains C=N and C=C bonds, which give rise to characteristic stretching vibrations in the 1450-1600 cm⁻¹ range. jocpr.comresearchgate.net
CH₂ and CH₃ Bending: Bending vibrations (scissoring, wagging, twisting) for the methylene groups of the piperidine ring and the methyl groups appear in the fingerprint region (below 1500 cm⁻¹).
Raman spectroscopy provides complementary information, as some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. aps.orgscilit.com For instance, the symmetric vibrations of the pyrazole ring are often more prominent in the Raman spectrum.
Interactive Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| N-H Stretch (Pyrazole) | 3100 - 3250 | IR |
| N-H Stretch (Piperidine) | 3300 - 3400 | IR |
| C-H Stretch (Aliphatic) | 2850 - 3000 | IR, Raman |
| C=N / C=C Stretch (Pyrazole Ring) | 1450 - 1600 | IR, Raman |
| CH₂ Bending (Piperidine) | ~1450 | IR, Raman |
| CH₃ Bending | ~1375, ~1460 | IR, Raman |
Nuclear Magnetic Resonance (NMR) Spectroscopy
X-ray Crystallography for Solid-State Structural Determination
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise measurements of bond lengths, bond angles, and torsional angles, allowing for an unambiguous determination of the molecular conformation and intermolecular interactions like hydrogen bonding. nih.gov
For this compound, an X-ray crystal structure would confirm:
The connectivity between the pyrazole and piperidine rings at the C4 and C3 positions, respectively.
The planarity of the pyrazole ring. nih.gov
The conformation of the piperidine ring, which is expected to adopt a stable chair conformation with the bulky pyrazolyl substituent likely in an equatorial position to minimize steric hindrance. whiterose.ac.uk
The precise bond lengths and angles, for example, the Si-N bond in a related pyrazolylsilane was found to be 1.782(2) Å. researchgate.net
The dihedral angle between the plane of the pyrazole ring and the mean plane of the piperidine ring.
The packing of molecules in the crystal lattice, revealing intermolecular hydrogen bonds involving the N-H groups of both rings, which can form chains or more complex networks. researchgate.netnih.gov
Conformational Preferences and Tautomerism of the Pyrazole Moiety
The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, exhibits a significant chemical property known as annular tautomerism. This phenomenon involves the migration of the N-H proton between the two nitrogen atoms, leading to two distinct tautomeric forms. In the case of unsymmetrically substituted pyrazoles, such as 3,5-disubstituted derivatives, this equilibrium can result in the predominance of one tautomer over the other, influenced by the electronic and steric nature of the substituents, the solvent, and the physical state (solid or solution). mdpi.com
For pyrazoles substituted at the 3 and 5 positions, the two possible tautomers are often designated as the 3-substituted and 5-substituted forms, depending on the position of the substituent relative to the N-H group. In the context of this compound, the pyrazole moiety is symmetrically substituted with two methyl groups at positions 3 and 5. However, its linkage to the piperidine ring at the 4-position makes the two nitrogen atoms environmentally distinct, and the principles of tautomerism remain crucial. The N-H proton can reside on either nitrogen, leading to an equilibrium between two tautomers that are, in this specific symmetrically substituted case, chemically identical.
Research on other 3,5-disubstituted pyrazoles provides insight into the factors governing this equilibrium. Studies combining X-ray crystallography, NMR spectroscopy, and theoretical calculations have shown that the choice of tautomer is heavily influenced by the formation of intra- and intermolecular hydrogen bonds, the electronic character (electron-donating or -withdrawing) of the substituents, and environmental polarity. mdpi.com For instance, in pyrazoles with a σ-donating methyl group and an ester or amide group, the tautomer where the N-H group is at position 1 (adjacent to the ester/amide at position 5) is often preferred in the crystalline state. mdpi.com Conversely, strongly electron-withdrawing groups like a nitro group tend to favor the alternative tautomer. mdpi.com
In solution, the tautomeric equilibrium is dynamic. NMR studies on related compounds, such as 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide, have demonstrated the presence of both tautomers in solution, with the ratio being dependent on temperature. nih.gov Similarly, NMR investigations of methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates have shown broadened signals for the pyrazole C-3 and C-5 carbons, which is characteristic of a tautomeric equilibrium occurring on the NMR timescale. ktu.edu For 3,5-dimethylpyrazole itself, it exists as a white solid, and its synthesis from acetylacetone (B45752) and hydrazine (B178648) is a classic condensation reaction. wikipedia.org The dynamic exchange of the proton between the two nitrogen atoms is a fundamental characteristic.
Table 1: Factors Influencing Tautomeric Preference in 3,5-Disubstituted Pyrazoles
| Factor | Influence on Tautomerism | Research Finding | Citation |
|---|---|---|---|
| Substituent Type | Electron-donating groups (e.g., methyl) vs. electron-withdrawing groups (e.g., nitro) alter the electron density of the ring nitrogens. | With a methyl group, the lone pair on the pyrazole ring tends to be closer to the other functional group, favoring one tautomer. With a nitro group, the lone pair is further away, favoring the other. | mdpi.com |
| Hydrogen Bonding | Intra- and intermolecular hydrogen bonds can stabilize a specific tautomeric form. | Crystal structures show that specific hydrogen bonding networks often lock the molecule into a single tautomeric form in the solid state. | mdpi.com |
| Solvent Polarity | Polar solvents can interact differently with the two tautomers, shifting the equilibrium. | In some cases, a tautomeric equilibrium is observed in polar solvents like DMSO, whereas a single form dominates in less polar solvents like CDCl3. | mdpi.com |
| Physical State | The equilibrium in solution can differ significantly from the structure adopted in a solid crystal lattice. | X-ray crystallography of 1H-pyrazole-3-(N-tert-butyl)-carboxamide shows only one tautomer in the solid state, while both are present in solution. | nih.gov |
Conformational Dynamics of the Piperidine Ring
The piperidine ring, a saturated six-membered heterocycle, is a fundamental structure in many natural products and synthetic molecules. Its conformational behavior is analogous to that of cyclohexane, with a strong preference for a low-energy chair conformation to minimize angular and torsional strain. wikipedia.org In an unsubstituted piperidine, two distinct chair conformations are possible, distinguished by the orientation of the N-H bond, which can be either axial or equatorial. The equatorial conformation is generally more stable. wikipedia.org
The two chair conformers can interconvert through a process of ring inversion. The free energy activation barrier for this process is approximately 10.4 kcal/mol, which is significantly higher than the barrier for nitrogen inversion (the process that interconverts axial and equatorial N-H bonds), estimated at 6.1 kcal/mol. wikipedia.org
When a substituent is introduced onto a carbon atom of the piperidine ring, as in this compound, it profoundly influences the conformational equilibrium. A bulky substituent at the C-3 position will have a strong energetic preference for the equatorial position in the chair conformation. This orientation minimizes destabilizing 1,3-diaxial steric interactions with the axial hydrogens at the C-1 and C-5 positions. The chair conformation with the pyrazolyl group in the equatorial position is therefore expected to be the overwhelmingly predominant conformer.
While the chair conformation is the most stable, other higher-energy conformations, such as the twist-boat and boat forms, are also part of the conformational landscape. rsc.orgias.ac.in The energy difference between the chair and twist-boat conformations in piperidine derivatives can be around 1.5 kcal/mol or more, making them minor contributors at equilibrium under normal conditions. nih.gov However, the presence of certain substituents or specific intramolecular interactions can increase the population of these non-chair conformers. ias.ac.in For instance, studies on N-methyl piperidine have explored the equilibrium between chair and twist conformers. rsc.org In some highly hindered piperidines, boat conformations can become significantly populated. ias.ac.in For this compound, it is anticipated that the large pyrazolyl substituent will strongly lock the piperidine ring into a single chair conformation with the substituent in the equatorial position.
Table 2: Conformational Energy Data for Piperidine and Derivatives
| Conformer/Isomer | System | Energy Difference (ΔG or ΔE) | Significance | Citation |
|---|---|---|---|---|
| Axial N-H vs. Equatorial N-H | Piperidine (gas phase) | 0.72 kcal/mol | Equatorial N-H is more stable. | wikipedia.org |
| Axial N-Me vs. Equatorial N-Me | N-Methylpiperidine | 3.16 kcal/mol | Equatorial N-methyl is strongly preferred. | wikipedia.org |
| Ring Inversion Barrier | Piperidine | ~10.4 kcal/mol | Energy required to flip between chair forms. | wikipedia.org |
| Nitrogen Inversion Barrier | Piperidine | ~6.1 kcal/mol | Energy required to interconvert N-H conformers without ring flip. | wikipedia.org |
| Twist-Boat vs. Chair | N-acylpiperidine with 2-substituent | ~1.5 kcal/mol | The twist-boat conformation is significantly less favorable than the chair. | nih.gov |
Computational Chemistry and Theoretical Investigations of 3 3,5 Dimethyl 1h Pyrazol 4 Yl Piperidine Systems
Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. eurasianjournals.com It is widely applied to pyrazole (B372694) derivatives to predict their molecular geometry and electronic properties. eurasianjournals.comrsc.org For 3-(3,5-dimethyl-1H-pyrazol-4-yl)piperidine, DFT calculations, often using the B3LYP functional with a basis set like 6-31G(d), can be employed to determine the most stable three-dimensional arrangement of its atoms (geometry optimization). rsc.orgnih.gov These calculations provide data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's shape and steric profile. nih.gov
The optimized geometry of this compound would likely show the piperidine (B6355638) ring adopting a stable chair conformation. acs.org The planarity of the pyrazole ring is another key feature that would be confirmed by these calculations. nih.gov
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity of a molecule. nih.gov The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is a significant indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov
For this compound, the HOMO is expected to be localized on the electron-rich pyrazole ring, while the LUMO may be distributed across the molecule. The HOMO-LUMO energy gap can be used to derive various chemical reactivity descriptors, such as electronegativity, chemical hardness, and global softness. These descriptors help in predicting how the molecule will interact with other chemical species.
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| Energy Gap (ΔE) | 5.3 |
| Ionization Potential | 6.5 |
| Electron Affinity | 1.2 |
| Global Hardness (η) | 2.65 |
| Chemical Potential (μ) | -3.85 |
| Global Electrophilicity Index (ω) | 2.80 |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for identifying the regions of a molecule that are rich or deficient in electrons. nih.gov This information is critical for predicting non-covalent interactions, such as hydrogen bonding and electrophilic or nucleophilic attacks. nih.gov In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.
For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyrazole ring, indicating their potential as hydrogen bond acceptors. The hydrogen atom attached to the pyrazole nitrogen would exhibit a positive potential, making it a hydrogen bond donor.
Molecular Dynamics Simulations for Conformational Sampling and Stability
Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.govnih.gov These simulations provide insights into the conformational flexibility and stability of molecules in different environments, such as in solution or bound to a biological target. eurasianjournals.comrsc.org For this compound, MD simulations can explore the different conformations of the piperidine ring and the relative orientation of the pyrazole and piperidine rings.
By simulating the molecule's movement, researchers can identify the most stable conformations and the energy barriers between them. This information is particularly useful for understanding how the molecule might bind to a receptor, as it can adopt different shapes to fit into a binding pocket. nih.govrsc.org
Quantum Chemical Descriptors and Their Correlation with Biological Activity
Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be correlated with its biological activity. nih.govej-chem.org These descriptors, such as dipole moment, polarizability, and various energetic parameters, can be used in Quantitative Structure-Activity Relationship (QSAR) studies to build mathematical models that predict the biological activity of new compounds. ej-chem.org
For pyrazole derivatives, descriptors like the HOMO-LUMO gap, dipole moment, and the charges on specific atoms have been shown to correlate with activities such as anticancer and antimicrobial effects. nih.gov By calculating these descriptors for this compound, it is possible to make predictions about its potential biological profile.
Hirshfeld Surface Analysis and Intermolecular Interactions in Crystal Structures
Hirshfeld surface analysis is a method used to visualize and quantify intermolecular interactions in a crystal lattice. iucr.orgiucr.orgresearchgate.netnih.govlnu.edu.ua It provides a graphical representation of the regions of close contact between neighboring molecules. The analysis generates 2D fingerprint plots that summarize the types and relative importance of different intermolecular interactions, such as hydrogen bonds and van der Waals forces. iucr.orgnih.gov
For a crystal structure of this compound, Hirshfeld surface analysis would reveal the nature of the packing in the solid state. It would highlight the key interactions, such as N-H···N or C-H···π interactions, that stabilize the crystal structure. researchgate.net
| Interaction Type | Contribution (%) |
|---|---|
| H···H | 45.2 |
| O···H/H···O | 25.8 |
| C···H/H···C | 12.5 |
| N···H/H···N | 9.7 |
| Other | 6.8 |
In Silico Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)
Computational methods can be used to predict spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. rsc.orgresearchgate.netresearchgate.net These predictions can aid in the structural elucidation of newly synthesized compounds by providing a theoretical spectrum to compare with experimental data. rsc.orgrsc.org
For this compound, DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.net These theoretical values, when compared with experimental spectra, can help to assign the signals to specific atoms in the molecule. rsc.org Similarly, the calculation of vibrational frequencies can help to interpret the experimental IR spectrum, assigning specific peaks to the stretching and bending modes of the molecule's functional groups. rsc.orgnih.govresearchgate.net
Structure Activity Relationship Sar Studies of 3 3,5 Dimethyl 1h Pyrazol 4 Yl Piperidine Analogues
Impact of Pyrazole (B372694) Substituent Modifications on Biological Interactions
The substitution pattern at the 3 and 5 positions of the pyrazole core is crucial for biological activity. Research on pyrazole-based inhibitors has shown that the nature of these substituents directly impacts inhibitory potency. nih.gov In a study of pyrazole derivatives as meprin inhibitors, a 3,5-diphenylpyrazole (B73989) showed high inhibitory activity. nih.gov When these phenyl groups were replaced with other residues, the activity varied, indicating that the size and nature of the groups at these positions are key determinants of interaction. For instance, replacing the diphenyl groups with smaller methyl groups or larger benzyl (B1604629) groups led to a decrease in inhibitory activity. nih.gov Conversely, a cyclopentyl moiety at this position resulted in a similar activity to the diphenyl analogue. nih.gov This suggests that a specific steric profile at the 3 and 5 positions is optimal for binding to the biological target.
Table 1: Impact of 3,5-Disubstitution on Pyrazole Inhibitory Activity
| 3,5-Substituent | Relative Inhibitory Activity | Source |
|---|---|---|
| Diphenyl | High | nih.gov |
| Dimethyl | Decreased | nih.gov |
| Dibenzyl | Decreased | nih.gov |
The electronic properties of substituents on the pyrazole ring play a significant role in modulating its chemical properties and biological activity. mdpi.com Electron-donating groups, such as methyl (CH₃), tend to increase the basicity of the pyrazole ring. mdpi.com In contrast, electron-withdrawing groups, like nitro (NO₂) or carboxyl (COOH), increase the acidity of the pyrrole-like NH proton and can stabilize different tautomeric forms. mdpi.com
Studies have demonstrated that the introduction of electron-withdrawing groups can enhance the biological efficacy of pyrazole analogues. For example, the presence of a para-bromo substituent on an aromatic ring attached to the pyrazole core elicited higher neuroprotective activity. nih.gov This has been linked to the inhibition of enzymes like glycogen (B147801) synthase kinase 3β (GSK3β). nih.gov Similarly, in the context of anti-inflammatory agents, pyrazole derivatives with electron-withdrawing groups such as nitrogen or chlorine atoms showed satisfactory effects. nih.gov These findings support the principle that incorporating electron-withdrawing groups can be a key strategy for developing highly potent analogues. nih.gov
Table 2: Influence of Electronic Groups on Pyrazole Analogues' Activity
| Substituent Type | Example Group | Observed Effect on Activity/Properties | Source |
|---|---|---|---|
| Electron-Donating | -CH₃, -NH₂, -OH | Increases ring basicity; Favors C3-tautomer | mdpi.com |
In SAR studies of meprin inhibitors, N-substitution on a 3,5-diphenylpyrazole core was evaluated. nih.gov The introduction of lipophilic moieties, specifically a methyl or a phenyl group at the N1 position, resulted in a 4- to 6-fold decrease in activity against meprin α and β compared to the unsubstituted analogue. nih.gov This highlights the importance of the N-H proton for maintaining potent inhibitory activity in this specific class of compounds, likely by acting as a crucial hydrogen bond donor in the active site of the target protein. In other contexts, such as EGFR-TK inhibitors, hydrogen bonding through a pyrazole nitrogen atom (N2 in this case) was observed to be critical for binding. nih.gov
Table 3: Effect of N1-Substitution on Meprin Inhibitory Activity
| N1-Substituent | Change in Activity Compared to Unsubstituted (N-H) | Source |
|---|---|---|
| Methyl (-CH₃) | 4- to 6-fold decrease | nih.gov |
Piperidine (B6355638) Ring Modifications and Their Pharmacological Implications
The piperidine ring is a common scaffold in medicinal chemistry, valued for its structural flexibility and its ability to improve pharmacokinetic properties. researchgate.netmdpi.com Modifications to its nitrogen and carbon atoms, as well as its stereochemistry, are pivotal in defining the pharmacological profile of its derivatives.
Substitutions on both the nitrogen and carbon atoms of the piperidine ring can significantly modulate the biological activity of 3-(pyrazol-4-yl)piperidine analogues. For instance, in a series of cocaine analogues, the size of the substituent on the piperidine ring was found to directly influence the compound's affinity for the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (5HTT). nih.gov
In studies of piperine (B192125) derivatives as MAO inhibitors, substituting the piperidine ring with small amino functional groups led to higher activity for MAO-B inhibition. nih.gov Specifically, a 4-methyl-substituted piperidine ring produced high MAO-B inhibition. nih.gov Novel substituted piperidine pyrazoles designed to inhibit 20-HETE formation integrate an aryl or heteroaryl moiety through a linker to a nitrogen or a CH unit on the piperidine core, demonstrating high potency. pitt.edu This indicates that both N-substitution and C-substitution are viable strategies for tuning the activity and selectivity of these compounds.
The three-dimensional arrangement of substituents on the piperidine ring can have a profound impact on biological activity. nih.gov The chirality of the piperidine ring in 3,4-disubstituted analogues has been shown to be a critical determinant of their selectivity for monoamine transporters. nih.gov
In one study, the transporter inhibitory activity of cis and trans isomers, along with their (+)- and (-)-enantiomers, was evaluated. nih.gov The (-)-cis analogues and the (+)-trans analogues exhibited selectivity for the dopamine and norepinephrine transporters (DAT/NET). nih.gov In contrast, the (-)-trans and (+)-cis isomers showed selectivity for the serotonin transporter (SERT) or were dual SERT/NET inhibitors. nih.gov For example, the (+)-cis isomer showed a low nanomolar Ki for NET with significantly lower potency at DAT and SERT, making it a highly selective ligand. nih.gov This demonstrates that specific stereoisomers can be isolated to achieve a desired pharmacological profile, underscoring the importance of controlling stereochemistry in drug design. acs.org
Table 4: Stereochemical Influence on Transporter Selectivity of 3,4-Disubstituted Piperidine Analogues
| Isomer | Transporter Selectivity Profile | Source |
|---|---|---|
| (+)-trans | DAT/NET selective | nih.gov |
| (-)-cis | DAT/NET selective | nih.gov |
| (-)-trans | SERT or SERT/NET selective | nih.gov |
Linker Region Modifications and Their Effect on Activity and Selectivity
The nature of the connection between the pyrazole and piperidine rings is critical. For instance, in the development of certain kinase inhibitors, the pyrazole fragment serves as a linker to orient a polar N-substituent (the piperidine) correctly within a narrow lipophilic tunnel of the target protein. nih.gov The SAR of this region is highly sensitive; even minor changes can lead to significant shifts in activity. For example, altering the linkage from an amide to a sulfonamide can drastically change the binding mode and potency.
Studies on various pyrazole-containing scaffolds have shown that linker modifications, such as altering length, rigidity, or the atoms involved, are a key part of the optimization process. In the development of IRAK4 inhibitors, truncation of a linker group led to a 30-fold loss in activity and a 5-fold decrease in selectivity, highlighting the sensitivity of SAR in this region. osti.gov In other cases, linker modifications have been explored to improve properties like in vivo clearance by strategies such as macrocyclization or reducing the polar surface area. nih.gov While replacing a piperidine with an acyclic analogue can sometimes be a strategy to explore linker space, it has also been shown to result in a loss of activity, underscoring the importance of the ring's structural contribution. acs.org
Ligand Efficiency Metrics in SAR Optimization
In modern drug discovery, structure-activity relationship (SAR) optimization is often guided by a variety of ligand efficiency (LE) metrics. These calculations help medicinal chemists assess the quality of a compound by relating its binding affinity (potency) to its size or other physicochemical properties. rgdscience.comnih.gov This ensures that increases in potency are achieved efficiently, without disproportionately increasing properties that can lead to poor pharmacokinetics or toxicity, such as molecular weight and lipophilicity. researchgate.net
Key ligand efficiency metrics include:
Ligand Efficiency (LE): This metric normalizes binding affinity, typically expressed as the free energy of binding (ΔG), by the number of non-hydrogen atoms (heavy atom count, HAC). It provides a measure of the binding energy per atom. nih.gov
Lipophilic Ligand Efficiency (LLE or LiPE): LLE relates potency (pIC50 or pKi) to the lipophilicity of the compound (LogP or LogD). It is calculated as pIC50 - LogP. Higher LLE values are generally desirable, as they indicate that potency is not solely driven by increasing greasiness, which can negatively impact solubility and other properties. nih.govresearchgate.net
| Metric | Formula | Purpose in SAR Optimization | Reference |
|---|---|---|---|
| Ligand Efficiency (LE) | ΔG / HAC (Heavy Atom Count) | Measures the average binding contribution per non-hydrogen atom. Helps control molecular size during optimization. | nih.gov |
| Lipophilic Ligand Efficiency (LLE) | pActivity - LogP (or LogD) | Assesses the quality of potency relative to lipophilicity. Guides development away from excessively greasy compounds. | nih.govresearchgate.net |
| Binding Efficiency Index (BEI) | pActivity / MW (Molecular Weight) | Relates potency to molecular weight. | nih.gov |
| Surface-Binding Efficiency Index (SEI) | pActivity / PSA (Polar Surface Area) | Relates potency to the polar surface area of the molecule. | nih.gov |
Molecular Target Engagement and Mechanism of Action Studies for 3 3,5 Dimethyl 1h Pyrazol 4 Yl Piperidine Derivatives
Identification of Potential Biological Targets through Cheminformatics Approaches
Cheminformatics provides a powerful computational framework for predicting the biological functions of small molecules and identifying their potential protein targets. mdpi.com These methods analyze the structural features of compounds like pyrazole-piperidine derivatives to map them to metabolic pathways and predict interactions with proteins. By comparing the structural and physicochemical properties of these derivatives against large databases of known bioactive molecules, researchers can generate hypotheses about their mechanism ofaction. nih.gov
For instance, cheminformatics approaches can screen libraries of compounds to filter out those with undesirable properties and prioritize candidates for further testing. frontiersin.org This strategy is crucial in modern drug discovery for efficiently identifying the biological roles of complex molecules and has been applied to various pyrazole (B372694) derivatives to predict their activity against targets in cancer and infectious diseases. mdpi.comnih.gov
Molecular Docking Simulations for Ligand-Target Binding Prediction
Molecular docking is a key computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. For derivatives of 3-(3,5-dimethyl-1H-pyrazol-4-yl)piperidine, docking studies have been instrumental in understanding their potential as inhibitors of various protein kinases and other enzymes. nih.govwjpr.net
These simulations place the ligand into the binding site of a protein and calculate a "docking score," which estimates the binding free energy. researchgate.net Studies on pyrazole derivatives targeting Cyclin-Dependent Kinase 2 (CDK2) have successfully used docking to predict binding modes. For example, a series of (3,5-dimethyl-1H-pyrazol-1-yl)(phenyl)methanone derivatives were designed and subjected to docking studies against CDK2, with results showing significant interaction with the target enzyme. wjpr.net Similarly, pyrazolyl piperidine (B6355638) analogs designed as Factor Xa inhibitors were evaluated using docking, which suggested binding modes comparable to the established drug Rivaroxaban. researchgate.net
Docking simulations provide detailed insights into the specific molecular interactions that stabilize the ligand-protein complex. For pyrazole-piperidine derivatives, the pyrazole ring is often a key interaction hub. It can participate in hydrogen bonds with amino acid residues in the "hinge region" of protein kinases, a critical interaction for potent inhibition. nih.govacs.org
In studies of pyrazole-based CDK2 inhibitors, the nitrogen atoms of the pyrazole ring have been shown to form crucial hydrogen bonds with the backbone of hinge region residues like Leu83. nih.gov Additional interactions, such as those with Lys33, Lys89, and Phe82, further stabilize the complex. nih.gov For pyrazole derivatives targeting the anti-apoptotic protein Mcl-1, the pyrazole core is also essential for establishing key binding interactions within the protein's BH3 binding groove. nih.govgoogle.com The piperidine moiety often serves as a versatile scaffold that can be modified to optimize properties like solubility and to position other functional groups correctly within the binding pocket for enhanced affinity and selectivity. acs.org
A critical aspect of molecular docking is the scoring function, which is the mathematical model used to estimate the binding affinity. While these functions are effective at predicting the geometry of a ligand in a binding site, their ability to accurately rank different compounds based on binding affinity remains a significant challenge.
The reliability of scoring functions is often assessed by their ability to distinguish near-native binding poses from incorrect ones and to correlate calculated scores with experimentally determined binding affinities. Studies have shown that while some scoring functions can achieve a reasonable correlation for specific sets of protein-ligand complexes, none are universally accurate. Therefore, results from docking are often validated with more rigorous computational methods or experimental assays.
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling is a computational strategy that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for a molecule to bind to a specific biological target. mdpi.com For pyrazole derivatives, pharmacophore models have been successfully developed based on highly active compounds to understand the key structural requirements for their biological activity. nih.govacs.org
Once a pharmacophore model is established, it can be used as a 3D query in a virtual screen of large chemical databases to identify novel compounds that match the required features. mdpi.comfrontiersin.org This approach has been used to discover new pyrazolone-derived inhibitors of Janus kinases (JAKs) and pyrazole derivatives with potential antitubercular activity. nih.govacs.org This combination of pharmacophore modeling and virtual screening accelerates the discovery of new hit compounds with desired biological activities, which can then be synthesized and tested experimentally. rsc.org
Enzyme Inhibition Kinetics and Mechanism Elucidation
The therapeutic potential of this compound derivatives is ultimately determined by their ability to inhibit specific enzyme targets. Kinetic studies are performed to measure their potency (often as IC₅₀ or Kᵢ values) and to understand their mechanism of inhibition (e.g., competitive, non-competitive).
NAAA is a cysteine hydrolase that plays a role in inflammatory processes. Inhibition of NAAA is a promising strategy for managing inflammation. nih.gov Research into a novel class of inhibitors featuring a pyrazole azabicyclo[3.2.1]octane core—a conformationally restricted analog of the piperidine ring—has yielded potent, non-covalent NAAA inhibitors. An in-depth structure-activity relationship (SAR) study led to the discovery of compound 50 (ARN19689) , which inhibits human NAAA with an IC₅₀ value in the low nanomolar range. nih.govacs.org Kinetic studies confirmed a non-covalent mechanism of action for these compounds. acs.org
Tissue-nonspecific alkaline phosphatase (TNAP) is a key enzyme in bone formation and is implicated in vascular calcification. High-throughput screening followed by chemical optimization identified a series of pyrazole derivatives as highly potent TNAP inhibitors, with IC₅₀ values as low as 5 nM. nih.gov Kinetic analysis of a representative compound from this series revealed a mode of inhibition that had not been previously observed for TNAP inhibitors, highlighting the novelty of this chemical scaffold. nih.gov
Ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is an enzyme that regulates extracellular ATP and is a target for cancer immunotherapy. While direct inhibition by pyrazole-piperidine derivatives is not extensively documented, related heterocyclic scaffolds have shown significant promise. For example, pyrrolopyrimidine and pyrrolopyridine derivatives have been developed as potent ENPP1 inhibitors, with compound 18p showing an IC₅₀ of 25.0 nM and the ability to stimulate the STING pathway, a key immune signaling cascade. tandfonline.com Additionally, pyrazole-based compounds have been shown to inhibit other pyridine-nucleotide-dependent enzymes. nih.gov
CDK2 is a crucial regulator of the cell cycle, and its inhibition is a major goal in cancer therapy. The pyrazole scaffold is a cornerstone in the development of CDK2 inhibitors. nih.gov Numerous studies have reported on pyrazole derivatives, including those with pyrazolopyridine and pyrazolo[1,5-a]pyrimidine (B1248293) cores, that exhibit potent inhibition of CDK2. rsc.orgnih.govmdpi.com These compounds often achieve their potency through key hydrogen bonding interactions with the kinase hinge region. nih.govrsc.org
Table 1: Inhibitory Activity of Selected Pyrazole Derivatives against CDK2
| Compound | Scaffold Type | CDK2 Inhibition (IC₅₀/Kᵢ) | Citation |
|---|---|---|---|
| Compound 4 | 2-chloro-nicotinonitrile | 0.24 µM (IC₅₀) | nih.gov |
| Compound 8 | 1H-pyrazolo[3,4-b]pyridin-3-amine | 0.65 µM (IC₅₀) | nih.gov |
| Compound 9 | 5-(benzylamino)-3-(phenylamino)-1H-pyrazole-4-carbonitrile | 0.96 µM (IC₅₀) | rsc.orgrsc.org |
| Compound 7d | Pyrazole derivative | 1.47 µM (IC₅₀) | rsc.orgrsc.org |
| Compound 15 | N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine | 0.005 µM (Kᵢ) | mdpi.com |
| Compound 14 | N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine | 0.007 µM (Kᵢ) | mdpi.com |
Mcl-1 is an anti-apoptotic protein of the Bcl-2 family, and its overexpression is linked to cancer cell survival and drug resistance. nih.gov The pyrazole scaffold has been incorporated into several classes of Mcl-1 inhibitors. Macrocyclic compounds containing a pyrazole ring have been developed that show potent Mcl-1 inhibition. nih.gov Furthermore, a class of small molecules with a pyrazolopyridine structure has been identified as functional Mcl-1 inhibitors, capable of sensitizing cancer cells to apoptosis. google.com
Protein-Ligand Interaction Energy Calculations
To gain a more profound understanding of the binding process beyond docking scores, researchers employ more computationally intensive methods to calculate protein-ligand interaction energies. These methods, such as Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) and Functional-Group Symmetry-Adapted Perturbation Theory (F-SAPT), can dissect the binding energy into its constituent physical components, including electrostatic, van der Waals, and solvation energies. nih.govchemistryviews.orgchemrxiv.org
For example, calculating the interaction energy can reveal that favorable electrostatic interactions are the primary driver for the binding of a particular ligand. chemistryviews.org Studies on trypsin inhibitors have used these methods to show that while polarization favors ligand solvation in water, it can weaken the electrostatic attraction between the protein and the ligand in the binding pocket. nih.gov Such calculations provide a detailed, quantitative picture of the forces at play, which is invaluable for the rational design and optimization of potent inhibitors based on the this compound scaffold. These methods can help explain why small chemical modifications lead to significant changes in binding affinity, guiding the development of more effective therapeutic agents. researchgate.netnih.gov
Preclinical Drug Discovery Aspects and Lead Optimization Strategies for 3 3,5 Dimethyl 1h Pyrazol 4 Yl Piperidine Scaffolds
Hit-to-Lead and Lead Generation Processes
The initial phase of drug discovery often involves high-throughput screening (HTS) of large compound libraries to identify "hits"—molecules that exhibit a desired biological activity against a specific target. researchgate.net Once a hit containing the 3-(3,5-dimethyl-1H-pyrazol-4-yl)piperidine scaffold is identified, the hit-to-lead (H2L) process, also known as lead generation, commences. researchgate.net This crucial stage aims to evaluate and perform limited optimization of the initial hits to identify promising lead compounds that warrant more extensive optimization. researchgate.net
The process typically begins with the confirmation and characterization of the initial screening hits to ensure their activity is reproducible and not an artifact. This is followed by the synthesis of analogs, a step often referred to as "hit expansion," to build an initial structure-activity relationship (SAR). researchgate.net The goal is to identify a series of related compounds with improved potency and more favorable drug-like properties compared to the initial hit. For pyrazolylpiperidine scaffolds, this could involve modifications at several positions, such as the piperidine (B6355638) nitrogen, the pyrazole (B372694) ring, or the methyl groups on the pyrazole.
Lead generation strategies are diverse and can include approaches like exploring compounds from different screening funnels, and leveraging computational tools for in silico screening. drugdiscoverychemistry.comresearchgate.net The overarching objective is to generate multiple lead series with diverse chemical structures to increase the probability of success in the subsequent lead optimization phase. drugdiscoverychemistry.com
Optimization of In Vitro Pharmacological Potency and Selectivity
A primary goal of lead optimization is to enhance the in vitro pharmacological potency of the lead compound. This involves systematically modifying the chemical structure to improve its binding affinity for the intended biological target. For derivatives of this compound, this could involve exploring various substituents on both the pyrazole and piperidine rings to maximize interactions with the target's binding site.
Structure-activity relationship (SAR) studies are pivotal in this process. For instance, in a series of 3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol analogues, it was found that the linker between the piperidine ring and a phenyl ring, as well as the substituent pattern on the phenyl ring, played a crucial role in binding affinity. nih.gov Similar systematic explorations would be necessary for the this compound scaffold to understand which modifications lead to increased potency.
Equally important is the optimization of selectivity. A drug candidate should ideally interact strongly with its intended target while having minimal affinity for other related or unrelated targets to avoid off-target effects. For kinase inhibitors, for example, achieving selectivity over other kinases is a significant challenge. For pyrazole-based kinase inhibitors, kinase profiling against a panel of kinases is a common strategy to assess selectivity. nih.gov In the case of 1H-pyrazolo[3,4-d]pyrimidin-4-amino derivatives, optimization led to a compound with excellent JAK kinase selectivity (>60-fold). nih.gov
The following table illustrates a hypothetical SAR exploration for a this compound scaffold targeting a generic kinase, showcasing how modifications could impact potency and selectivity.
| Compound | R1 (on Piperidine-N) | R2 (on Pyrazole-N1) | IC50 (Target Kinase, nM) | IC50 (Off-target Kinase, nM) | Selectivity Index |
| Lead 1 | H | H | 500 | 1000 | 2 |
| Analog 1a | Methyl | H | 250 | 1200 | 4.8 |
| Analog 1b | Ethyl | H | 300 | 1100 | 3.7 |
| Analog 1c | H | Methyl | 450 | 900 | 2 |
| Analog 1d | Methyl | Methyl | 100 | 2500 | 25 |
Strategies for Enhancing Metabolic Stability
A significant hurdle in drug development is ensuring that a compound has adequate metabolic stability. Rapid metabolism in the body can lead to a short duration of action and low bioavailability. Therefore, a key aspect of lead optimization is to identify and block sites of metabolic breakdown. nih.govbohrium.com
For compounds containing the this compound scaffold, potential metabolic liabilities could include oxidation of the piperidine or pyrazole rings, or the methyl groups. In silico models can be used to predict the most likely sites of metabolism by cytochrome P450 (CYP) enzymes. youtube.com
Common strategies to enhance metabolic stability include:
Blocking Metabolic Hotspots: Introducing chemical modifications at sites prone to metabolism. For example, replacing a metabolically labile hydrogen atom with a fluorine atom or a methyl group can sterically hinder the approach of metabolic enzymes. In a series of piperazin-1-ylpyridazines, "fluorine-blocking" a benzene ring led to a 13-fold increase in in vitro metabolic half-life in mouse liver microsomes. nih.gov
Introducing Electron-Withdrawing Groups: These groups can deactivate adjacent sites towards oxidative metabolism.
Metabolite identification studies, where the compound is incubated with liver microsomes and the resulting metabolites are analyzed, are crucial for empirically determining the metabolic pathways. nih.gov This information then guides the medicinal chemist in designing more stable analogs.
Bioavailability Considerations in Molecular Design
Oral bioavailability, the fraction of an orally administered drug that reaches the systemic circulation unchanged, is a critical parameter for a successful oral drug. Poor bioavailability can stem from low solubility, poor permeability across the intestinal wall, or extensive first-pass metabolism in the gut wall and liver.
Strategies to improve the oral bioavailability of compounds based on the this compound scaffold would focus on optimizing these factors:
Improving Solubility: The aqueous solubility of a compound is a key determinant of its absorption. For pyrazolo-pyridone inhibitors, substituting a methyl pyrazole with ionizable polar substituents dramatically improved aqueous solubility without compromising target binding. nih.govacs.org This strategy could be applied to the dimethyl-pyrazole moiety of the scaffold .
Enhancing Permeability: A compound must be able to pass through the lipid membranes of the intestinal cells. This is often related to its lipophilicity. A balance must be struck, as very high lipophilicity can lead to poor solubility and increased metabolism.
Reducing First-Pass Metabolism: This is directly linked to the strategies for enhancing metabolic stability discussed in the previous section.
In a study on pyrazolo-pyridone inhibitors, adding a methylamine substitution to the pyrazole ring significantly improved total plasma exposure and oral bioavailability (92%). nih.govacs.org This highlights the impact that small chemical modifications can have on pharmacokinetic properties.
Design of Analogues with Improved Drug-like Properties
Beyond potency and selectivity, a successful drug candidate must possess a host of other "drug-like" properties. These are often guided by empirical rules such as Lipinski's Rule of Five, which provides guidelines for molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors.
The design of new analogs of this compound would involve a multiparameter optimization approach to balance these properties. For example, while increasing molecular weight by adding large substituents might improve potency, it could negatively impact solubility and permeability.
The following table outlines some key drug-like properties and the design considerations for optimizing them in the context of the this compound scaffold.
| Property | Desired Range | Design Considerations for this compound Analogs |
| Molecular Weight (MW) | < 500 Da | Judicious choice of substituents to avoid excessive size. |
| Lipophilicity (LogP) | 1-3 | Balancing polar and non-polar groups on the piperidine and pyrazole rings. |
| Hydrogen Bond Donors | < 5 | The pyrazole NH is a donor; modifications to the piperidine N can add another. |
| Hydrogen Bond Acceptors | < 10 | The pyrazole and piperidine nitrogens are acceptors. |
| Polar Surface Area (PSA) | < 140 Ų | Introducing polar groups can increase PSA but may reduce permeability. |
| Aqueous Solubility | > 10 µM | Introduction of ionizable groups or polar functionalities. nih.govacs.org |
Multi-Parameter Optimization (MPO) Approaches in Lead Optimization
As highlighted in the previous sections, lead optimization is a delicate balancing act of simultaneously improving multiple, often conflicting, properties. Multi-Parameter Optimization (MPO) approaches have become indispensable in modern drug discovery to guide this process. researchgate.net
MPO methods utilize scoring functions or desirability indices to rank compounds based on a composite of several key parameters, including potency, selectivity, metabolic stability, solubility, and permeability. This allows medicinal chemists to prioritize the synthesis of compounds that are most likely to have a well-rounded profile.
Fragment-Based Drug Discovery (FBDD) and Structure-Based Drug Design (SBDD) Integration
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for lead generation. researchgate.net This approach involves screening small, low-molecular-weight compounds ("fragments") for weak binding to the target protein. Once a fragment hit is identified, it can be grown, linked, or merged to generate more potent lead compounds. mdpi.com The 3,5-dimethyl-1H-pyrazole or the piperidine moiety could themselves be considered as fragments that could be identified in an initial screen.
When the three-dimensional structure of the target protein is known, Structure-Based Drug Design (SBDD) becomes an invaluable tool. nih.gov X-ray crystallography or NMR spectroscopy can provide detailed information about how a ligand binds to its target. This structural information can then be used to design new analogs with improved interactions. For example, if the crystal structure shows that a particular region of the binding pocket is unoccupied, a substituent can be added to the ligand to fill that space and increase binding affinity.
The integration of FBDD and SBDD is a particularly powerful approach. The initial fragment hits can be soaked into crystals of the target protein to determine their binding mode. This structural information then provides a clear roadmap for how to grow the fragment into a more potent and selective lead compound. For the this compound scaffold, if either the pyrazole or piperidine fragment were identified as a binder, SBDD could guide the rational connection and elaboration of the other ring system to generate a potent lead.
Advanced in Vitro Pharmacological Evaluation Methodologies for 3 3,5 Dimethyl 1h Pyrazol 4 Yl Piperidine Compounds
Cell-Based Assays for Target Engagement and Pathway Modulation
Cell-based assays are fundamental for understanding a compound's activity within a biological context. These assays move beyond purified proteins to evaluate the compound's effects in a more physiologically relevant environment, complete with intact signaling networks and cellular compartments.
Receptor binding assays are crucial for determining the affinity and specificity of 3-(3,5-dimethyl-1H-pyrazol-4-yl)piperidine derivatives for their intended receptor targets. These assays typically use a radiolabeled or fluorescently tagged ligand that is known to bind to the target receptor. The test compound is then introduced to compete with the labeled ligand for binding sites. The degree to which the compound displaces the labeled ligand indicates its binding affinity, often expressed as an inhibition constant (Ki) or an IC50 value.
For pyrazole (B372694) and piperidine-containing scaffolds, targets often include G protein-coupled receptors (GPCRs) and ion channels. For instance, studies on related pyrazole derivatives have extensively used radioligand binding assays to characterize interactions with cannabinoid and sigma receptors. nih.govnih.gov In a typical sigma-1 receptor (S1R) assay, membrane preparations from cells expressing the receptor are incubated with a radioligand, such as ³H-pentazocine, and various concentrations of the test compound. nih.gov The reduction in radioactivity bound to the membranes in the presence of the test compound is measured to determine its binding affinity. nih.gov
Table 1: Examples of Receptor Binding Assays for Pyrazole/Piperidine (B6355638) Scaffolds This table is illustrative and based on methodologies applied to similar chemical scaffolds.
| Target Receptor | Radioligand Example | Cell System | Assay Principle | Reference |
| Sigma-1 Receptor (S1R) | ³H-pentazocine | Guinea pig brain membranes | Competitive displacement of radioligand | nih.gov |
| Sigma-2 Receptor (S2R) | [³H]DTG | Guinea pig brain membranes | Competitive displacement of radioligand | nih.gov |
| Cannabinoid Receptor 1 (CB1) | [³H]SR141716A | Mouse brain membranes | Competitive displacement of radioligand | nih.govacs.org |
| Histamine (B1213489) H3 Receptor (H3R) | [³H]Nα-methylhistamine | HEK293T cells expressing hH3R | Competitive displacement of radioligand | acs.org |
Enzyme Activity Assays in Cellular Contexts
Many therapeutic agents function by inhibiting enzymes. Cellular enzyme activity assays measure a compound's ability to modulate the function of a target enzyme within living cells. This is a step beyond simple biochemical assays, as it accounts for factors like cell permeability and metabolic stability. Derivatives of the pyrazole scaffold have been evaluated against numerous enzymatic targets, particularly protein kinases, which are often dysregulated in cancer. nih.govnih.gov
Methodologies include measuring the phosphorylation of a downstream substrate or using specialized probes that become fluorescent or luminescent upon enzymatic activity. For example, to assess the inhibition of a kinase like mTORC1, researchers can measure the phosphorylation status of its downstream targets, such as p70S6K or 4E-BP1, via Western blot or specific immunoassays after treating cells with the compound. nih.gov Similarly, the inhibition of tubulin polymerization, a target for some anticancer agents, can be monitored in cells using immunofluorescence to observe changes in the microtubule network. rsc.orgnih.gov
Table 2: Examples of Cellular Enzyme Activity Assays for Pyrazole Derivatives This table presents findings on various pyrazole derivatives to illustrate the types of enzyme targets evaluated.
| Enzyme Target | Assay Method | Cell Line Example | Observed Effect | Reference |
| Cyclin-Dependent Kinase 2 (CDK2) | In vitro kinase assay | HCT116 (Colon) | Inhibition (IC50 = 0.074 µM for derivative 33) | nih.gov |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | In vitro kinase assay | HepG2 (Liver) | Dual inhibition with EGFR (IC50 = 0.23 µM) | nih.gov |
| mTORC1 | Western Blot (p-S6K) | MIA PaCa-2 (Pancreatic) | Reduced mTORC1 activity | nih.gov |
| Tubulin Polymerization | Immunofluorescence / In vitro polymerization assay | MCF7 (Breast) | Inhibition (IC50 = 0.35 µM for derivative 15) | nih.govnih.gov |
| Protein Tyrosine Phosphatase 1B (PTP1B) | PTP1B enzymatic assay | Not specified | Inhibition (IC50 = 0.67 µM for derivative IIIv) | nih.gov |
Reporter Gene Assays for Pathway Activation/Inhibition
Reporter gene assays are a powerful tool to monitor the activity of a specific signaling pathway. In this method, the regulatory DNA sequence (promoter) of a gene that is responsive to a signaling pathway is linked to a "reporter" gene that produces an easily measurable signal (e.g., luciferase or β-galactosidase). Cells containing this construct are then treated with the test compound. A change in the reporter signal indicates that the compound has modulated the activity of the signaling pathway.
For a compound like this compound that might affect a pathway such as the PI3K-AKT-mTORC1 axis, a reporter construct driven by a transcription factor downstream of this pathway (e.g., SREBP or NF-κB) could be used. nih.gov An increase or decrease in luminescence or colorimetric signal would provide a quantitative measure of pathway activation or inhibition, respectively. This method is highly adaptable for high-throughput screening.
High-Throughput Screening (HTS) Methodologies
High-Throughput Screening (HTS) allows for the rapid testing of thousands to millions of compounds to identify "hits"—molecules that show activity against a biological target. nih.gov For the development of this compound analogues, HTS is invaluable for initial lead discovery.
HTS campaigns typically utilize miniaturized, automated versions of the cell-based or biochemical assays described above. For example, an HTS to find inhibitors of a specific kinase might use a 384-well or 1536-well plate format where each well contains the kinase, its substrate, and ATP. The addition of a library compound that inhibits the kinase would prevent substrate phosphorylation, a change that can be detected using fluorescence or luminescence-based readouts. A notable HTS campaign identified a novel pyrazole-containing scaffold as a KDM5A inhibitor, which was then optimized using structure-based design. nih.gov
Selectivity Profiling Across Target Families and Off-Targets
A crucial aspect of pharmacological evaluation is determining a compound's selectivity. An ideal drug candidate should potently interact with its intended target while having minimal activity against other proteins ("off-targets"), especially those known to cause adverse effects. acs.orgnih.gov
Selectivity profiling involves testing a compound against a broad panel of receptors, enzymes, and ion channels. These panels often include dozens or hundreds of targets from different protein families. For instance, a pyrazole-piperidine derivative developed as a histamine H3 receptor antagonist was also tested against sigma-1 and sigma-2 receptors to determine its selectivity profile. acs.org A key off-target for many small molecules is the hERG potassium channel, as inhibition can lead to cardiac issues; therefore, specific assays to rule out hERG activity are a standard part of selectivity profiling. nih.gov The results of these screens provide a selectivity index, which helps prioritize compounds with the most favorable therapeutic window.
Table 3: Illustrative Selectivity Profile for a Hypothetical Pyrazole-Piperidine Compound This table demonstrates the concept of selectivity profiling.
| Target | Activity (Ki or IC50) | Target Class | Implication | Reference |
| Primary Target (e.g., S1R) | 5 nM | Sigma Receptor | High potency at desired target | nih.gov |
| Off-Target (e.g., S2R) | 500 nM | Sigma Receptor | Good selectivity over related subtype | nih.gov |
| Off-Target (e.g., H3R) | > 10,000 nM | Histamine Receptor | Low activity at unrelated GPCR | acs.org |
| Off-Target (e.g., PTP1B) | 800 nM | Protein Tyrosine Phosphatase | Moderate off-target activity noted | nih.gov |
| Off-Target (hERG) | > 30,000 nM | Ion Channel | Low risk of specific cardiac toxicity | nih.gov |
Assessment of Antiproliferative Effects in Cancer Cell Lines
Given that many pyrazole derivatives have shown anticancer potential, a primary evaluation involves assessing their ability to inhibit the growth of cancer cells. nih.govnih.gov This is typically done by performing antiproliferative assays across a panel of human cancer cell lines representing different tumor types (e.g., lung, breast, pancreatic, colon). nih.govresearchgate.net
The most common method is the MTT assay, where the metabolic activity of viable cells converts a tetrazolium salt (MTT) into a colored formazan (B1609692) product, which can be quantified spectrophotometrically. chemrxiv.orgchemrxiv.org Cells are seeded in multi-well plates, treated with a range of concentrations of the test compound for a set period (e.g., 72 hours), and then the MTT reagent is added. A reduction in the colored product corresponds to a decrease in cell viability. From the resulting dose-response curve, the half-maximal inhibitory concentration (IC50) is calculated, representing the compound concentration required to inhibit cell proliferation by 50%. Studies have demonstrated that pyrazole-based compounds can exhibit potent antiproliferative activity, with some derivatives showing sub-micromolar IC50 values against cell lines like MIA PaCa-2 and HepG2. nih.govnih.govchemrxiv.org
Table 4: Antiproliferative Activity of Selected Pyrazole Derivatives in Cancer Cell Lines This table compiles data for various pyrazole compounds to showcase the application of this methodology.
| Compound/Derivative | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide (Cmpd 23) | MIA PaCa-2 | Pancreatic | 0.44 | nih.gov |
| Indole-Pyrazole Hybrid (Cmpd 33) | HCT116 | Colon | < 23.7 | nih.gov |
| Indole-Pyrazole Hybrid (Cmpd 34) | HCT116 | Colon | < 23.7 | nih.gov |
| Fused Pyrazole Derivative (Cmpd 50) | HepG2 | Liver | 0.71 | nih.gov |
| Pyrazole-1-carbothiohydrazide Derivative (Cmpd 17) | HepG2 | Liver | 5.35 | chemrxiv.orgchemrxiv.org |
| Pyrazole-1-carbothiohydrazide Derivative (Cmpd 17) | A549 | Lung | 8.74 | chemrxiv.orgchemrxiv.org |
| Indolo–pyrazole (Cmpd 6c) | SK-MEL-28 | Melanoma | 3.46 | rsc.org |
| 1,3-Diarylpyrazolone (P7) | A549 | Lung | 1.8 | nih.gov |
| 1,3-Diarylpyrazolone (P7) | NCI-H522 | Lung | 4.8 | nih.gov |
In Vitro Studies on Anti-inflammatory Mechanisms
The anti-inflammatory potential of compounds containing the pyrazole scaffold, often linked to other heterocyclic systems, has been explored through various in vitro methodologies. These studies primarily focus on the inhibition of key enzymes and processes involved in the inflammatory cascade.
A common method to assess anti-inflammatory activity in vitro is the cyclooxygenase (COX) inhibition assay. Developing selective COX-2 inhibitors is a significant strategy in inflammation therapy. nih.gov For instance, a series of 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives were synthesized and evaluated for their ability to inhibit COX-1 and COX-2 enzymes. nih.gov Compounds such as 13e, 13h, and 13i from this series demonstrated moderate COX-2 selectivity in these in vitro assays. nih.gov
Another in vitro evaluation involves the inhibition of protein denaturation and membrane protection assays. In one study, newly synthesized heterocyclic derivatives incorporating pyrazole, pyridine (B92270), and pyran moieties were assessed for their anti-inflammatory effects. nih.gov The results showed that several compounds, particularly 11, 12, and 14, exhibited significant anti-inflammatory activity, comparable to the reference drug diclofenac, across various concentrations. nih.gov
Furthermore, the expression levels of inflammatory mediators are investigated. The synthesis of 3,5-disubstituted-4,5-dihydro-1H-pyrazoles and their subsequent evaluation revealed their potential to inhibit pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). alliedacademies.org Compounds 1, 2, and 12 from this study were identified as highly significant suppressors of both TNF-α and IL-1β, indicating their potent anti-inflammatory nature. alliedacademies.org The pyrazole nucleus is a core component of several clinically used anti-inflammatory drugs, such as Celecoxib and Lonazolac, which are known COX-2 inhibitors. rjpbr.commdpi.com
Table 1: In Vitro Anti-inflammatory Activity of Pyrazole Derivatives
| Compound/Derivative Class | Assay Type | Key Findings | Reference |
|---|---|---|---|
| 1,3,5-Triaryl-4,5-dihydro-1H-pyrazoles (13e, 13h, 13i) | COX-1/COX-2 Inhibition Assay | Showed moderate COX-2 selectivity. Compound 13i was most potent, close to celecoxib. | nih.gov |
| Pyrazole-Pyridine/Pyran Hybrids (11, 12, 14) | Protein Denaturation Inhibition | Exhibited the most pronounced anti-inflammatory activity among the tested series. | nih.gov |
| 3,5-Disubstituted-4,5-dihydro-1H-pyrazoles (1, 2, 12) | Cytokine Inhibition (TNF-α, IL-1β) | Acted as highly significant suppressors of TNF-α and IL-1β. | alliedacademies.org |
| Pyrazole-Pyridine/Pyran Hybrid (12) | COX-2 Expression | Showed the most potent activity with a 25.8-fold change in COX-2 expression. | nih.gov |
In Vitro Antimicrobial Susceptibility Testing
The antimicrobial properties of various pyrazole derivatives have been extensively evaluated in vitro against a range of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungal strains. nih.govnih.gov Standard methodologies such as the disc diffusion method and determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) are commonly employed. nih.govsemanticscholar.org
In one study, novel pyrazole derivatives incorporating a thiazole (B1198619) moiety were synthesized and tested. semanticscholar.org The most active derivatives (4a, 5a, 7b, 10, and 13) showed significant activity against the tested pathogens, with compound 7b being the most potent, exhibiting MIC values ranging from 0.22 to 0.25 μg/mL. semanticscholar.org These compounds also demonstrated cidal activities in MBC and MFC assays and proved to be effective inhibitors of DNA gyrase and Dihydrofolate reductase (DHFR). semanticscholar.org
Another study focused on 3,5-dimethyl azopyrazole derivatives. jocpr.com These compounds were evaluated for their antimicrobial activity against bacteria like E. coli, S. aureus, B. subtilis, and S. paratyphi, using ciprofloxacin (B1669076) as a reference drug. jocpr.com It was observed that chloro-substituted 3,5-dimethyl azopyrazole derivatives (compounds 3a and 5a) showed remarkable inhibition against E. coli and S. aureus, with activity better than the reference drug. jocpr.com
The synthesis of pyrazole-based oxothiazolidine hybrids also yielded compounds with antimicrobial potential. Compound 11h from this series emerged as a potent agent against B. coccus, B. subtilis, E. coli, P. vulgaris, and the fungus A. niger. researchgate.net Additionally, some studies have investigated the potential of these derivatives to inhibit biofilm formation, a key factor in microbial resistance. Certain pyrazole-thiazole derivatives displayed significant antibiofilm potential against Staphylococcus aureus and Staphylococcus epidermidis. semanticscholar.org
Table 2: In Vitro Antimicrobial Activity of Pyrazole Derivatives
| Compound/Derivative Class | Test Method | Target Microorganisms | Key Findings (MIC or Zone of Inhibition) | Reference |
|---|---|---|---|---|
| Pyrazole-Thiazole Derivative (7b) | MIC Assay | Various pathogens | MIC values ranged from 0.22 to 0.25 μg/mL. | semanticscholar.org |
| 3,5-Dimethyl Azopyrazole (3a, 5a) | Disc Diffusion | E. coli, S. aureus | Showed better zone of inhibition than the reference drug, ciprofloxacin. | jocpr.com |
| Pyrazole Based Oxothiazolidine Hybrid (11h) | Disc Diffusion | B. coccus, B. subtilis, E. coli, P. vulgaris, A. niger | Zone of inhibition: 20-24 mm. | researchgate.net |
| Fused Pyrazolo Derivatives | Disc Diffusion | E. coli, B. megaterium, B. subtilis, F. proliferatum, T. harzianum, A. niger | Most compounds showed good antimicrobial activity. | nih.gov |
In Vitro Enzyme Inhibition Assays
Derivatives based on the pyrazole and piperidine scaffolds have been evaluated as inhibitors against a diverse array of enzymes, highlighting their potential as modulators of various biological pathways.
N-acylethanolamine-hydrolyzing acid amidase (NAAA)
N-acylethanolamines (NAEs) are bioactive lipids involved in processes like pain and inflammation, and their levels are regulated by enzymes including N-acylethanolamine-hydrolyzing acid amidase (NAAA). nih.gov Inhibition of NAAA is considered a potential therapeutic strategy. nih.gov While direct studies on this compound as a NAAA inhibitor are not prominent, related pyrazole structures have been investigated against similar serine hydrolases. For instance, a series of pyrazole ureas containing a simple piperidine carboxamide showed robust inhibitory activity against Fatty Acid Amide Hydrolase (FAAH), a related enzyme, even without a long-chain acyl group typical for substrate mimics. nih.gov This suggests the pyrazole-piperidine scaffold could be a starting point for developing inhibitors for this class of enzymes.
Alkaline Phosphatases (ALP)
Alkaline phosphatases are enzymes implicated in conditions like bone mineralization. nih.govrsc.org Pyrazole derivatives have emerged as potent inhibitors of this enzyme class. A study focused on a series of newly synthesized pyrazolo-oxothiazolidine derivatives, which were assessed for their ability to inhibit ALP. nih.gov The results indicated that all synthesized compounds were significant ALP inhibitors. Notably, compound 7g displayed exceptionally strong inhibitory activity with an IC₅₀ value of 0.045 µM, making it 116-fold more active than the standard reference, monopotassium phosphate. nih.gov Kinetic studies revealed that this potent compound acts as a non-competitive inhibitor of the target enzyme. nih.gov
Table 3: In Vitro Alkaline Phosphatase Inhibition by Pyrazolo-Oxothiazolidine Derivatives
| Compound | IC₅₀ (µM) | Inhibition Potency vs. Standard |
|---|---|---|
| 7g | 0.045 ± 0.004 | 116-fold more active |
| Standard (Monopotassium phosphate) | 5.242 ± 0.472 | - |
Data sourced from a study on pyrazolo-oxothiazolidine derivatives. nih.gov
Nucleotide Pyrophosphatases/Phosphodiesterases (NPP/PDE)
The family of cyclic nucleotide phosphodiesterases (PDEs) catalyzes the hydrolysis of cyclic nucleotides (cAMP and cGMP), thereby regulating their signaling pathways. google.comnih.gov Ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) is a specific metalloenzyme in this family that hydrolyzes ATP to AMP and is involved in numerous biological processes. rsc.org Pyrazole-containing compounds have been investigated as inhibitors of these enzymes. For example, aryl and heteroaryl substituted pyrazole compounds have been developed as selective inhibitors of phosphodiesterase 4 (PDE4). google.com While specific data on this compound is limited, the broader class of pyrazole derivatives is recognized for its potential to inhibit various PDE and NPP subtypes. rsc.orggoogle.comnih.gov
Cyclin-Dependent Kinase 2 (CDK2)
Cyclin-dependent kinases (CDKs) are crucial enzymes that regulate cell division and proliferation, making them attractive targets in cancer therapy. google.com Piperidine derivatives have been a focus in the design of CDK inhibitors. In one study, a series of 3-(piperazinylmethyl)benzofuran derivatives were designed as novel type II CDK2 inhibitors. nih.gov The evaluation of their CDK2 inhibitory activity revealed several potent compounds. Specifically, compounds 9h, 11d, 11e, and 13c showed strong inhibitory activity with IC₅₀ values of 40.91, 41.70, 46.88, and 52.63 nM, respectively, which were more potent than or comparable to the reference standard, staurosporine (B1682477) (IC₅₀ = 56.76 nM). nih.gov Another study on pyrrolo[2,3-d]pyrimidine derivatives identified compound 2g as a pan-CDK inhibitor with strong inhibition of CDK1, 2, 4, and 9. nih.gov
Myeloid cell leukemia-1 (Mcl-1)
Mcl-1 is an anti-apoptotic protein in the BCL-2 family, and its overexpression is linked to tumor progression, making it a key therapeutic target. bohrium.comresearchgate.net The pyrazole scaffold has been successfully incorporated into potent Mcl-1 inhibitors. Macrocyclic carbon-linked pyrazoles have been reported as novel and potent inhibitors of Mcl-1. researchgate.netnih.gov Structure-based design has led to the discovery of phenylpyrazole derivatives that selectively inhibit Mcl-1. The representative compound GQN-B37-E exhibited a binding affinity (Ki) for Mcl-1 in the submicromolar range (0.6 μM) without significant binding to other BCL-2 family members like BCL-2 or BCL-X_L. acs.org Further optimization led to the discovery of compounds like (Ra)-10 and (Ra)-15, which possess remarkable cellular potency. researchgate.netnih.gov
Table 4: In Vitro Mcl-1 Inhibition by Pyrazole Derivatives
| Compound | Assay Type | Result (K_i or IC₅₀) | Selectivity | Reference |
|---|---|---|---|---|
| GQN-B37-E | Binding Affinity | K_i = 0.6 μM | Selective for Mcl-1 over BCL-2/BCL-X_L | acs.org |
| LC126 | Binding Affinity | K_i ~ 10 μM | Binds to Mcl-1 and BCL-2 | acs.org |
| (Ra)-10 | Cellular Potency Assay | Not specified, but described as remarkable | Not specified | researchgate.netnih.gov |
| (Ra)-15 | Cellular Potency Assay | Not specified, but described as remarkable | Not specified | researchgate.netnih.gov |
Q & A
Basic Questions
Q. What synthetic methodologies are recommended for preparing 3-(3,5-Dimethyl-1H-pyrazol-4-yl)piperidine with high purity?
- Answer: The synthesis typically involves coupling reactions between pyrazole precursors and piperidine derivatives. For example, alkylation of 3,5-dimethylpyrazole with a piperidine-containing electrophile (e.g., brominated or tosylated piperidine) under basic conditions (e.g., K₂CO₃ in DMF) can yield the target compound. Protecting group strategies (e.g., tert-butyloxycarbonyl, Boc) may be employed to prevent side reactions during functionalization . High-purity isolation often requires column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization from ethanol or methanol .
Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Answer:
- ¹H/¹³C NMR : Use deuterated solvents (e.g., DMSO-d₆ or CDCl₃) to identify proton environments. For example, the pyrazole C-H protons (δ 6.0–6.5 ppm) and piperidine methylene/methine signals (δ 1.5–3.0 ppm) are diagnostic .
- HRMS (High-Resolution Mass Spectrometry) : Confirm molecular formula via exact mass (e.g., calculated for C₁₀H₁₇N₃: 179.1422 g/mol) with deviations < 5 ppm .
- IR Spectroscopy : Detect functional groups (e.g., N-H stretches ~3300 cm⁻¹ for pyrazole) .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Answer: Based on analogous pyrazole derivatives, this compound may exhibit acute oral toxicity (Category 4) and skin/eye irritation (Category 2). Use PPE: nitrile gloves, lab coat, and N95 masks. Work in a fume hood to avoid inhalation. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .
Advanced Research Questions
Q. How can researchers address discrepancies between computational predictions and experimental data (e.g., NMR chemical shifts or crystallographic parameters) for this compound?
- Answer:
- DFT Calculations : Optimize molecular geometry using Gaussian or ORCA software with B3LYP/6-31G(d) basis sets. Compare calculated NMR chemical shifts (via GIAO method) with experimental data to identify conformational mismatches .
- Crystallographic Refinement : Use SHELXL for X-ray data refinement. Apply restraints for disordered regions and validate against Fo-Fc electron density maps. For ambiguous cases, consider twinning or pseudosymmetry corrections .
Q. What strategies are employed to investigate the reactivity of this compound under varying pH or catalytic conditions?
- Answer:
- pH-Dependent Studies : Monitor protonation states of the pyrazole nitrogen (pKa ~4–6) via UV-Vis titration. Reactivity shifts (e.g., nucleophilic substitution) are observed in acidic (protonated) vs. basic (deprotonated) conditions .
- Catalytic Functionalization : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups at the piperidine nitrogen. Optimize ligand systems (e.g., XPhos) and solvent (toluene/ethanol) for high yields .
Q. How can high-resolution crystallographic data be refined using SHELXL to resolve ambiguities in the molecular structure of derivatives?
- Answer:
- Twin Refinement : For twinned crystals, use TWIN and BASF commands in SHELXL to model overlapping domains. Validate with R₁ values < 5% .
- Disorder Modeling : Apply PART and SIMU restraints for flexible substituents (e.g., piperidine ring puckering). Use ISOR to constrain anisotropic displacement parameters .
- Validation Tools : Check PLATON/ADDSYM for missed symmetry and CCDC Mercury for steric clashes post-refinement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
